molecular formula C8H6F4N2O B2369224 5-fluoro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide CAS No. 2329103-72-0

5-fluoro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide

Cat. No.: B2369224
CAS No.: 2329103-72-0
M. Wt: 222.143
InChI Key: AMNQBQCUUPDOPW-UHFFFAOYSA-N
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Description

5-fluoro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of both fluorine and pyridine moieties in its structure imparts distinct physicochemical characteristics, making it valuable in pharmaceutical, agrochemical, and material science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 5-fluoropyridine-3-carboxylic acid with 2,2,2-trifluoroethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, heterocyclic compounds, and fluorinated amides. These products often exhibit enhanced biological activity and improved physicochemical properties .

Scientific Research Applications

5-fluoro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoropyridine-3-carboxamide
  • 2,2,2-trifluoroethylamine
  • Trifluoromethylpyridine derivatives

Uniqueness

5-fluoro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide stands out due to its combined fluorine and pyridine moieties, which impart unique physicochemical properties. Compared to similar compounds, it exhibits enhanced stability, increased lipophilicity, and improved biological activity. These characteristics make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-fluoro-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2O/c9-6-1-5(2-13-3-6)7(15)14-4-8(10,11)12/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNQBQCUUPDOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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